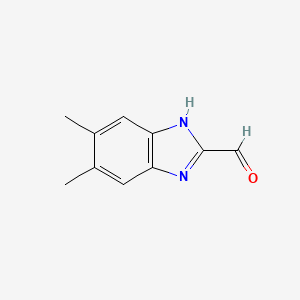

5,6-dimethyl-1H-benzimidazole-2-carbaldehyde

Description

5,6-Dimethyl-1H-benzimidazole-2-carbaldehyde is a benzimidazole derivative featuring a carbaldehyde group at position 2 and methyl substituents at positions 5 and 6 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with broad pharmacological relevance, including applications as antiarrhythmic, antihistamine, and anticancer agents . The methyl substituents in this compound likely enhance lipophilicity and metabolic stability compared to unsubstituted benzimidazoles, making it a candidate for drug discovery and material science applications.

Properties

IUPAC Name |

5,6-dimethyl-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPBNQLILGREDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5,6-dimethylbenzimidazole.

Formylation: The introduction of the aldehyde group at the 2 position can be achieved through formylation reactions. One common method involves the Vilsmeier-Haack reaction, where 5,6-dimethylbenzimidazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-benzimidazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: 5,6-Dimethyl-1H-benzimidazole-2-carboxylic acid.

Reduction: 5,6-Dimethyl-1H-benzimidazole-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5,6-Dimethyl-1H-benzimidazole-2-carbaldehyde serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it a valuable precursor in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown minimum inhibitory concentrations (MIC) of 8 µg/mL against Escherichia coli and 4 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 4 µg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit the growth of HeLa (cervical cancer) and MCF7 (breast cancer) cells through mechanisms such as DNA topoisomerase inhibition and reactive oxygen species (ROS) generation .

Table 2: Cytotoxicity Evaluation of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Inhibition of DNA topoisomerase I |

| MCF7 | 12 | Induction of apoptosis via ROS generation |

| A431 | 20 | Cell cycle arrest at G2/M phase |

Coordination Chemistry

Ligand in Coordination Chemistry

this compound acts as a ligand in coordination complexes. Its ability to form stable complexes with metal ions enhances its applications in catalysis and materials science. These complexes are explored for their potential in various catalytic processes.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have shown that certain derivatives exhibit radical scavenging activities with IC50 values indicating effective protection against oxidative damage .

Therapeutic Applications

Potential Therapeutic Uses

The diverse biological activities of benzimidazole derivatives, including this compound, suggest potential therapeutic applications in treating infections and cancer. The structural modifications at various positions on the benzimidazole nucleus significantly enhance their pharmacological profiles .

Case Study: Anticancer Mechanisms

A study conducted on the anticancer effects of this compound revealed that it leads to apoptosis in cancer cells through ROS generation and DNA damage. The compound's interaction with DNA topoisomerases was highlighted as a key mechanism for its cytotoxic effects .

Case Study: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, derivatives of this compound were synthesized and tested against multiple bacterial strains. The results confirmed its effectiveness as an antimicrobial agent with promising MIC values compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, as a precursor to vitamin B12, it plays a role in the biosynthesis of this essential nutrient. The aldehyde group can form Schiff bases with amines, which are important in various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde, highlighting substituent variations and their implications:

Pharmacological and Electronic Properties

- Electron-Donating vs. In contrast, analogs with electron-withdrawing groups (e.g., nitro in , fluoro in ) exhibit altered electronic profiles, which may improve binding affinity to specific targets like serotonin receptors or viral proteases.

- However, this may reduce aqueous solubility, as seen in discontinued commercial formulations . The ethyl-substituted analog (CAS 920438-26-2) demonstrates even higher lipophilicity, which could be advantageous for central nervous system-targeting drugs .

Biological Activity

5,6-Dimethyl-1H-benzimidazole-2-carbaldehyde is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazoles are known for their antibacterial , antifungal , antimicrobial , antiprotozoal , and antihelmintic properties. The structural modifications at various positions on the benzimidazole nucleus can significantly enhance their biological activities. The presence of substituents at the 1-, 2-, and/or 5-positions has been linked to improved pharmacological profiles, making them valuable in medicinal chemistry .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Inhibition of DNA Topoisomerases : Some benzimidazole derivatives interfere with the activity of DNA topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .

- Microtubule Disruption : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is essential for cell division in nematodes and other parasites .

- Antioxidant Activity : Research indicates that certain benzimidazole derivatives exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .

Biological Activity Evaluation

The biological activity of this compound has been assessed through various studies. Below is a summary of findings from relevant research:

Case Studies

- Cytotoxicity in Cancer Cells : In a study evaluating various benzimidazole derivatives, this compound was found to have a notable inhibitory effect on mammalian type I DNA topoisomerase activity, leading to increased cytotoxicity in HeLa cells. The compound's half-maximal effective concentration (EC50) was determined through dose-response assays, highlighting its potential as an anticancer agent .

- Antiparasitic Activity : Another study focused on the compound's efficacy against Trichinella spiralis larvae demonstrated that it achieved over 90% larvicidal activity at concentrations as low as 50 μg/mL after 24 hours of incubation. This positions it as a promising candidate for further development in antiparasitic therapies .

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 4,5-dimethyl-1,2-diaminobenzene with an appropriate aldehyde under oxidative conditions. Key steps include:

- Reagents : Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent in dry DMF .

- Conditions : Heating at 120°C under nitrogen for 18 hours to ensure cyclization .

- Formylation : For introducing the carbaldehyde group, methods analogous to 5,8-dimethoxycarbostyril synthesis (e.g., Vilsmeier-Haack formylation) may be adapted .

Q. Table 1. Representative Reaction Conditions

| Starting Material | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dimethyl-1,2-diamine | Glyoxal (for formyl) | DMF | 120 | 18 | ~65–75 |

Q. What spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) confirm the benzimidazole core and formyl group .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 174.1 (M⁺) and fragment ions for methyl groups (m/z 15) .

- Elemental Analysis : Validate purity (>97%) by matching calculated vs. observed C, H, N, O percentages .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group .

- Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data interpretation for this compound derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement and SHELXD for structure solution. Validate with R-factor convergence (<5%) and electron density maps .

- Data Validation : Cross-check torsion angles and hydrogen-bonding networks against analogous benzimidazole structures (e.g., 1H-benzimidazole-2-carbaldehyde derivatives) .

Q. What methodological approaches are recommended for introducing functional groups at the 5,6-dimethyl positions of the benzimidazole core?

- Methodological Answer :

- Halogenation : Use N-bromosuccinimide (NBS) in CCl₄ to brominate methyl groups .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O) .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., aldehyde carbon) .

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to assess nucleophilic attack feasibility .

Q. What strategies are effective for conducting systematic literature reviews on benzimidazole derivatives?

- Methodological Answer :

- Database Searches : Use SciFinder with CAS RN 3314-30-5 (analogous to 1H-benzimidazole-2-carbaldehyde) .

- Keyword Filters : Combine terms like "benzimidazole carbaldehyde synthesis" and "methyl substitution effects" .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., overlapping aromatic signals in NMR) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.